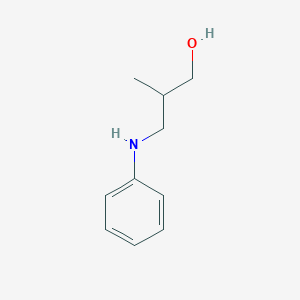
1-Propanol, 2-methyl-3-(phenylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanol, 2-methyl-3-(phenylamino)- is an organic compound that belongs to the class of alcohols It is characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom, which is also bonded to a phenylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Propanol, 2-methyl-3-(phenylamino)- can be synthesized through several methods. One common approach involves the use of Grignard reagents. In this method, an alkyl halide reacts with magnesium in the presence of a solvent like diethyl ether to form the Grignard reagent. This reagent then reacts with a carbonyl compound to yield the desired alcohol .
Industrial Production Methods
Industrial production of 1-Propanol, 2-methyl-3-(phenylamino)- often involves catalytic hydrogenation of propionaldehyde. This process uses catalysts such as cobalt octacarbonyl or rhodium complexes to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
1-Propanol, 2-methyl-3-(phenylamino)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the alcohol to a carbonyl compound using oxidizing agents.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents such as thionyl chloride (SOCl₂) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carbonyl compounds, while reduction can produce various alcohols or hydrocarbons .
Scientific Research Applications
1-Propanol, 2-methyl-3-(phenylamino)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound is studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of various industrial chemicals and as a solvent in manufacturing processes
Mechanism of Action
The mechanism of action of 1-Propanol, 2-methyl-3-(phenylamino)- involves its interaction with specific molecular targets. The hydroxyl group allows it to form hydrogen bonds with other molecules, influencing its reactivity and interactions. The phenylamino group can participate in various chemical reactions, further contributing to its effects .
Comparison with Similar Compounds
1-Propanol, 2-methyl-3-(phenylamino)- can be compared with other similar compounds, such as:
Properties
CAS No. |
139944-54-0 |
|---|---|
Molecular Formula |
C10H15NO |
Molecular Weight |
165.23 g/mol |
IUPAC Name |
3-anilino-2-methylpropan-1-ol |
InChI |
InChI=1S/C10H15NO/c1-9(8-12)7-11-10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3 |
InChI Key |
RMZQWVOOUSCDCD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC1=CC=CC=C1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


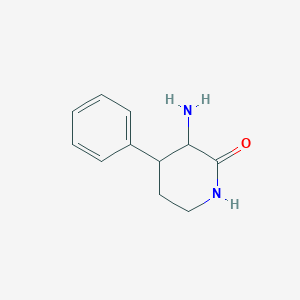
![1,1,1,3,5,5,5-Heptamethyl-3-[2-(trimethoxysilyl)ethyl]trisiloxane](/img/structure/B14284493.png)
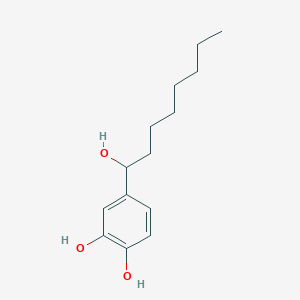


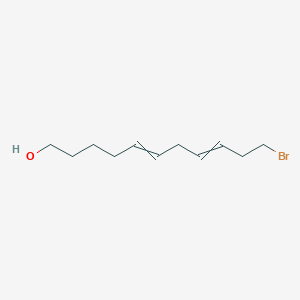
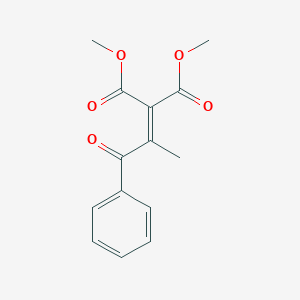
![1-[4-(Propan-2-yl)phenyl]-2,2-dipropoxyethan-1-one](/img/structure/B14284517.png)
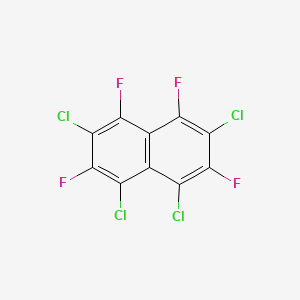
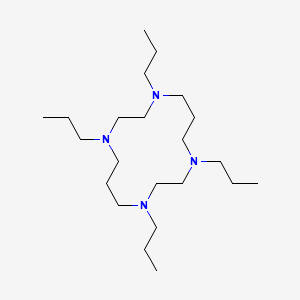
![2-[(E)-2H-tetrazol-5-yliminomethyl]phenol](/img/structure/B14284557.png)
![1-[(2-Ethenylphenyl)methyl]-1,4,8,11-tetraazacyclotetradecane](/img/structure/B14284563.png)
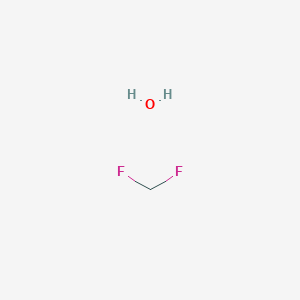
![1,1,2,2-Tetraoxo-1-phenyl-2-[4-(propan-2-yl)phenyl]-1lambda~6~,2lambda~6~-disulfane](/img/structure/B14284576.png)
